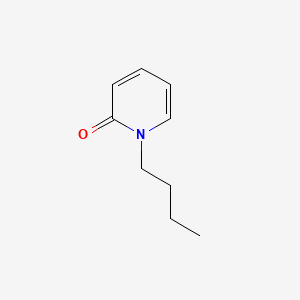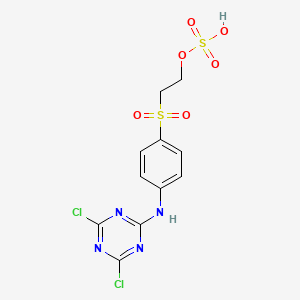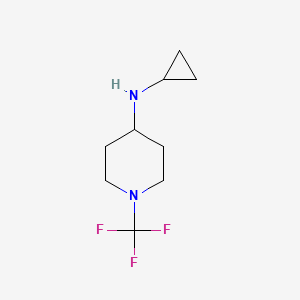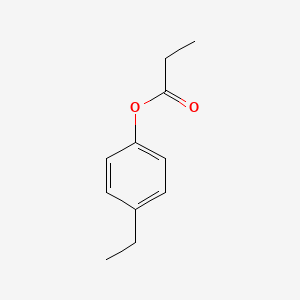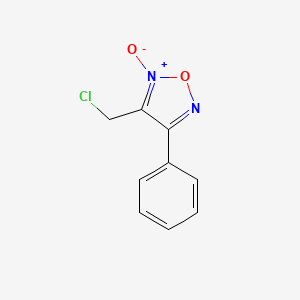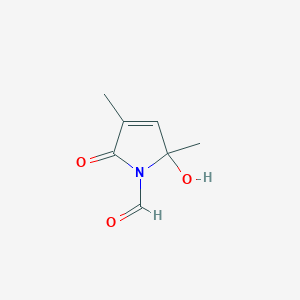
2-Hydroxy-2,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound is notable for its unique structure, which includes multiple functional groups such as aldehyde, hydroxyl, and keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- typically involves multi-step organic reactions. One common method involves the condensation of pyrrole with formaldehyde in the presence of a suitable catalyst. This reaction forms pyrrole-2-carboxaldehyde, which can then undergo further functionalization to introduce the hydroxyl, dimethyl, and keto groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse functional groups and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. For example, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: Similar structure but lacks the hydroxyl, dimethyl, and keto groups.
Indole derivatives: Share the heterocyclic aromatic structure but differ in the nitrogen atom’s position and additional fused benzene ring.
Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms, offering different chemical properties and reactivity.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-hydroxy-2,4-dimethyl-5-oxopyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-5-3-7(2,11)8(4-9)6(5)10/h3-4,11H,1-2H3 |
InChI Key |
SVJNBZKDPSMZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C1=O)C=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
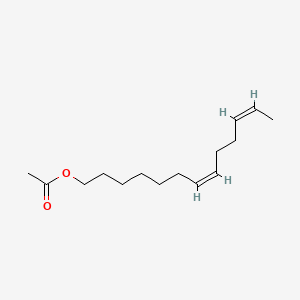
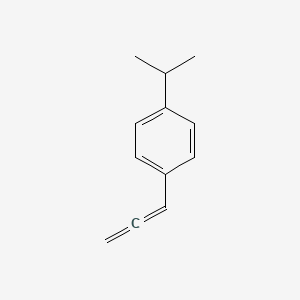
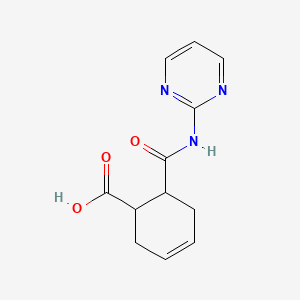
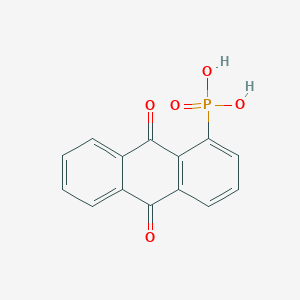
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
